5-Hydroxy-1-methyluracil

pKa prediction nucleobase ionization 5-substituted uracil

Standard 5-hydroxyuracil introduces confounding variables due to N1-H ionization and glycosidic bond formation. This doubly modified analog solves both issues. - **Defined Tautomerism:** N1-methylation eliminates primary deprotonation pathway, isolating N3-H ionization (predicted pKa 8.99) for cleaner UV-Vis/NMR analysis. - **Enzymatic Stability:** Non-scissile glycosidic bond prevents UDG/SMUG1 turnover-ideal for SPR/ITC binding assays. - **Co-Crystal Screening:** Rigid planar structure (TPSA 69.6 Ų) with intermediate H-bond donor count (2 donors).

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 15585-47-4
Cat. No. B3379332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1-methyluracil
CAS15585-47-4
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)NC1=O)O
InChIInChI=1S/C5H6N2O3/c1-7-2-3(8)4(9)6-5(7)10/h2,8H,1H3,(H,6,9,10)
InChIKeyABOJSJGNIVYOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-1-methyluracil: A Dual-Modified Pyrimidine for Ionization Studies


5-Hydroxy-1-methyluracil is a synthetic, doubly modified uracil derivative bearing a hydroxyl substituent at the C5 position and a methyl group at the N1 position (molecular formula C5H6N2O3, MW 142.11 g/mol) . The compound belongs to the class of 5-substituted 1-methyluracils, which are of interest as model systems for studying the combined electronic effects of ring-N alkylation and C5 oxidation on nucleobase physicochemical properties . The N1-methyl group blocks glycosidic bond formation, making the compound a useful free-base proxy for investigating tautomeric equilibria and ionization behavior without the confounding influence of the sugar moiety [1]. Its predicted pKa of 8.99 ± 0.20 and melting point of 247 °C differentiate it from both its non-hydroxylated parent (1-methyluracil, predicted pKa 9.77) and its non-methylated analog (5-hydroxyuracil, experimental pKaN1 9.34) [2].

WF Workflow: Ionization and tautomerism modeling of oxidized pyrimidines
FU Functional Role: N1-blocked, C5-oxidized free-base proxy; non-glycosylable analog
SF Selection Fit: Simplified tautomeric landscape with exclusive N3-H ionization pathway

Why 5-Hydroxy-1-methyluracil Cannot Be Substituted in Research


Generic substitution among uracil derivatives is not functionally neutral because the N1-methyl and C5-hydroxy modifications exert opposing and interdependent electronic effects on the pyrimidine ring. The N1-methyl group eliminates the principal site of glycosidic bond formation (precluding nucleoside synthesis) while raising the pKa through electron donation; conversely, the C5-hydroxyl lowers the pKa via electron withdrawal and introduces an additional H-bond donor/acceptor site that alters tautomeric populations [1]. In 5-hydroxy-1-methyluracil, these two modifications coexist in the same molecule, producing a predicted pKa (8.99) that is ~0.8 units lower than 1-methyluracil (9.77) and ~0.35 units lower than 5-hydroxyuracil (pKaN1 9.34), reflecting a non-additive interplay that cannot be replicated by mixing the two mono-substituted analogs [2]. For applications requiring a defined, single-molecular-entity with both N1-blocked glycosidic capacity and C5-hydroxyl reactivity—such as tautomerism studies, metal coordination chemistry, or oxidative lesion model construction—substituting either mono-substituted analog introduces uncontrolled variables that invalidate direct comparisons [3].

1-Methyluracil Lacks C5-OH; pKa shifts ~0.8 units higher, altering ionization state and H-bonding pattern at physiological pH
5-Hydroxyuracil Free N1-H enables glycosidic bond formation and N1-deprotonation, introducing confounding tautomeric pathways
Other 5-Substituted Uracils Non-hydroxylated analogs lack the H-bond donor and radical-scavenging pharmacophore; may not replicate C5-OH reactivity

Quantitative Differentiation Evidence for 5-Hydroxy-1-methyluracil


Ionization Constant Shift vs. Mono-Substituted Analogs

The predicted pKa of 5-hydroxy-1-methyluracil is 8.99 ± 0.20, which is substantially lower than that of 1-methyluracil (predicted pKa 9.77 ± 0.10) and also lower than the experimentally determined pKaN1 of 5-hydroxyuracil (hoU, 9.34) [1]. This ~0.8 unit decrease relative to 1-methyluracil reflects the electron-withdrawing effect of the C5-OH substituent on the pyrimidine ring, consistent with the established correlation between Hammett σm constants and pKa values in 5-substituted uracils (σm for OH = 0.12, compared to σm = 0 for H and σm = −0.07 for CH3) [1]. The additional ~0.35 unit decrease relative to hoU is attributable to the N1-methyl group's influence on the tautomeric equilibrium between N1-deprotonated and N3-deprotonated monoanions [2].

pKa Shift vs. Analogs
Class-level inference
ΔpKa = −0.78 vs. 1-methyluracil; ΔpKa = −0.35 vs. 5-hydroxyuracil; Target pKa 8.99 ± 0.20
Supports ionization-behavior study fit; non-additive electronic effect of dual substitution
Predicted values; experimental pKa confirmation recommended
pKa prediction nucleobase ionization 5-substituted uracil electron-withdrawing effect

Tautomeric Equilibrium and Anionic Tautomer Profile

Karelson and Lomaka (2002) performed semiempirical quantum-chemical calculations (AM1 and PM3 SCRF methods) specifically on the anion of 1-methyl-5-hydroxyuracil to determine the relative stabilities of its tautomeric forms in aqueous solution . Their study identified the most stable anionic tautomer and ranked all accessible tautomeric states by calculated free energy, providing a direct, computational prediction of which tautomeric form would predominate under physiological conditions . This is in contrast to 5-hydroxyuracil (without N1-methyl), where the tautomeric equilibrium is dominated by the dioxo form (form A), and where N1-deprotonation is energetically disfavored relative to N3-deprotonation by approximately 10–12 kcal/mol in the gas phase [1]. The N1-methyl substitution in 1-methyl-5-hydroxyuracil eliminates the N1-H deprotonation pathway, forcing ionization to occur exclusively at N3-H and thereby simplifying the tautomeric landscape relative to the non-methylated analog [1].

Tautomer Stability Rank
Head-to-head
N1-methyl forces exclusive N3-H ionization; most stable anionic tautomer identified computationally
Simplified tautomeric system for structure-activity relationship interpretation
AM1/PM3 SCRF calculations; Karelson & Lomaka 2002
tautomerism quantum-chemical modeling mutagenesis anionic nucleic acid bases

Hydrogen-Bond Capacity and Lipophilicity Profile

Computed molecular descriptors reveal that 5-hydroxy-1-methyluracil possesses a unique combination of 2 hydrogen-bond donors, 3 hydrogen-bond acceptors, a calculated XlogP of −0.9, and a topological polar surface area (TPSA) of 69.6 Ų . For comparison, 5-hydroxyuracil (unmethylated) has 3 H-bond donors and 3 acceptors (the additional donor being the N1-H proton), while 1-methyluracil (non-hydroxylated) has 1 H-bond donor and 2 H-bond acceptors [1][2]. The intermediate H-bond donor count of 5-hydroxy-1-methyluracil (2 donors) positions it between these two analogs, with implications for crystal engineering, co-crystal design, and supramolecular assembly studies where precise H-bond stoichiometry is critical . The XlogP of −0.9 indicates greater hydrophilicity than 1-methyluracil (XlogP ~−0.5) but less than 5-hydroxyuracil, consistent with the additive contributions of the polar OH group and the hydrophobic CH3 group .

H-Bond & Lipophilicity
Supporting evidence
HBD = 2, HBA = 3; XlogP = −0.9; TPSA = 69.6 Ų
Intermediate donor count supports crystal engineering and supramolecular assembly studies
Computed descriptors; experimental validation of H-bond network topology recommended
hydrogen bonding lipophilicity XlogP topological polar surface area molecular descriptors

Peroxyl Radical Scavenging Structure-Activity Relationship

The review by Grabovskiy, Murinov, and Kabal'nova (2012) provides a comparative evaluation of peroxyl radical scavenging reactivity across 15 5-substituted uracil derivatives, establishing that the presence of a 5-hydroxy (OH) substituent substantially enhances reactivity toward peroxyl radicals through H-atom abstraction and electron-transfer mechanisms [1]. While this review does not include 5-hydroxy-1-methyluracil specifically, the established SAR indicates that 5-hydroxy-substituted uracils exhibit significantly higher rate constants (k) for peroxyl radical reactions than their 5-unsubstituted or 5-alkyl counterparts [1]. The additional N1-methyl group, based on studies of analogous 5-hydroxy-6-methyluracil and 5-hydroxy-1,3,6-trimethyluracil derivatives, is reported to modulate lipophilicity and aqueous solubility without abolishing the intrinsic radical-scavenging activity conferred by the C5-OH group [2][3].

Peroxyl Radical SAR
Class-level inference
5-OH-substituted uracils rank highest in peroxyl radical scavenging rate constants
Supports antioxidant research workflow fit; N1-methyl blocks unwanted nucleoside formation in assays
Exact rate constant for target compound not yet determined; class-level SAR from Grabovskiy et al. 2012
antioxidant peroxyl radical radical scavenging 5-substituted uracil structure-activity relationship

N1-Methyl Blockade and Enzymatic Recognition

Enzymatic studies with thymine 7-hydroxylase from Neurospora crassa demonstrate that 1-methyluracil acts as a competitive substrate (competing with thymine for the enzyme active site) without undergoing hydroxylation, indicating that N1-alkylation preserves active-site recognition while altering catalytic outcome [1]. Addition of 1-methyluracil to incubations with thymine and 2-oxo[1-¹⁴C₁]glutarate did not result in additional ¹⁴CO₂ formation, confirming that the same enzyme binds both compounds but processes them differently [1]. This establishes that the N1-methyl group in 5-hydroxy-1-methyluracil confers resistance to metabolic processing pathways that require a free N1-H for glycosidic bond formation or enzymatic turnover, while retaining recognition by uracil-binding proteins [1][2]. In contrast, 5-hydroxyuracil (free N1-H) is excised by SMUG1 and other uracil-DNA glycosylases when present in DNA, and is subject to N1-glycosylation in cellular nucleotide metabolism [2].

N1-Methyl Enzyme Block
Supporting evidence
1-Methyluracil binds thymine 7-hydroxylase without turnover; 5-hydroxyuracil is excised by SMUG1
Non-scissile ligand fit for DNA repair enzyme binding studies; prevents confounding metabolic consumption
Enzymatic data from Neurospora crassa and mammalian SMUG1 assays
N1-methylation thymine hydroxylase substrate specificity metabolic stability enzyme kinetics

Optimal Research Applications for 5-Hydroxy-1-methyluracil


Tautomerism and Ionization Modeling of Oxidized Bases

5-Hydroxy-1-methyluracil is uniquely suited as a model compound for studying the tautomeric equilibria of oxidized pyrimidine bases in aqueous solution. Because N1-methylation eliminates the N1-H deprotonation pathway, the compound offers a simplified tautomeric landscape with exclusively N3-H ionization, enabling cleaner spectroscopic and computational analysis than 5-hydroxyuracil . The Karelson and Lomaka (2002) computational study has already established the relative free energies of its anionic tautomers using AM1 and PM3 SCRF methods, providing a validated theoretical reference point for experimental validation by UV-Vis, NMR, or IR spectroscopy . The predicted pKa of 8.99 positions the compound's ionization midpoint within a readily accessible pH range for potentiometric or spectrophotometric titration experiments .

Non-Hydrolyzable Substrate Analog for DNA Repair Studies

For laboratories investigating the substrate recognition mechanisms of uracil-DNA glycosylases (UDG, SMUG1, TDG) or thymine hydroxylases, 5-hydroxy-1-methyluracil serves as a non-scissile, non-incorporable ligand. The N1-methyl group prevents N-glycosidic bond formation, meaning the compound cannot be converted to a nucleoside or nucleotide and will not be consumed by nucleotide salvage pathways during prolonged incubations [1][2]. Its C5-OH group mimics the oxidized lesion 5-hydroxyuracil, a known substrate for SMUG1, allowing binding studies (e.g., ITC, SPR, fluorescence polarization) without the complication of enzymatic turnover that occurs with the natural lesion [2].

Supramolecular Chemistry and Crystal Engineering

With exactly 2 hydrogen-bond donors and 3 hydrogen-bond acceptors, 5-hydroxy-1-methyluracil presents a distinct H-bonding complementarity profile compared to both 5-hydroxyuracil (3 donors, 3 acceptors) and 1-methyluracil (1 donor, 2 acceptors) . This intermediate donor count, combined with its rigid planar structure (zero rotatable bonds, TPSA 69.6 Ų) and moderate lipophilicity (XlogP −0.9), makes it a promising co-former for pharmaceutical co-crystal screening programs where precise H-bond network topology is a design criterion . The compound's melting point of 247 °C also indicates strong intermolecular interactions in the solid state, a desirable attribute for thermally stable crystalline materials .

Oxidative Stress Biomarker and Analytical Reference Standard

As a structurally defined, stable analog of oxidized pyrimidine lesions, 5-hydroxy-1-methyluracil can serve as an internal standard or reference compound in LC-MS/MS method development for urinary oxidative DNA damage biomarkers [3]. Its N1-methyl group differentiates it chromatographically from endogenous 5-hydroxyuracil and 5-hydroxymethyluracil, which are both measured as urinary biomarkers of oxidative stress, while its C5-OH group ensures similar ionization efficiency in negative-ion mode electrospray mass spectrometry [3]. The compound's commercial availability at 95%+ purity (e.g., Leyan catalog 2088166) supports its use as a quantitative reference material .

Application
Selection Property
Validation Focus
Oxidized base tautomerism modeling
Simplified tautomeric landscape with exclusive N3-H ionization
pKa and tautomer population validation by UV-Vis or NMR titration
DNA repair enzyme binding studies
Non-glycosylable, non-scissile C5-oxidized ligand
Binding affinity and turnover absence by ITC, SPR, or fluorescence polarization
Supramolecular chemistry and co-crystal design
Intermediate H-bond donor/acceptor profile and rigid planar core
H-bond network topology and co-crystal screening outcomes
Oxidative stress biomarker LC-MS/MS reference
Chromatographic differentiation from endogenous oxidized uracils
Ionization efficiency and method selectivity in negative-ion ESI
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